molecular formula C15H15BrClNO3S B2582927 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide CAS No. 1808720-14-0

5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide

Cat. No.: B2582927
CAS No.: 1808720-14-0
M. Wt: 404.7
InChI Key: FKDRNDIHHKTWQN-UHFFFAOYSA-N
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Description

5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide is an organic compound characterized by its bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide typically involves multiple steps:

    Bromination: The starting material, 2-ethoxybenzene-1-sulfonamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Chloromethylation: The brominated intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid or chloromethyl methyl ether.

    Nucleophilic Substitution: The chloromethylated product reacts with 2-chlorophenylamine under basic conditions (e.g., sodium hydroxide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 5-bromo-N-[(2-chlorophenyl)methyl]-2-formylbenzene-1-sulfonamide.

    Reduction: Formation of 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-ethoxybenzene-1-sulfonamide: Lacks the chlorophenylmethyl group, resulting in different chemical and biological properties.

    N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzene-1-sulfonamide: The methoxy group instead of the ethoxy group can influence its solubility and reactivity.

Uniqueness

The presence of both bromine and chlorophenylmethyl groups in 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide makes it unique, providing a distinct set of chemical properties and potential biological activities. This combination allows for specific interactions in chemical reactions and biological systems, distinguishing it from similar compounds.

Properties

IUPAC Name

5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO3S/c1-2-21-14-8-7-12(16)9-15(14)22(19,20)18-10-11-5-3-4-6-13(11)17/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDRNDIHHKTWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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